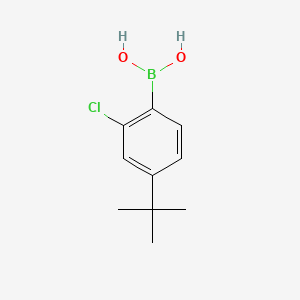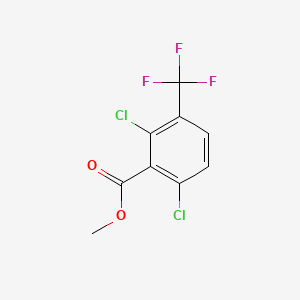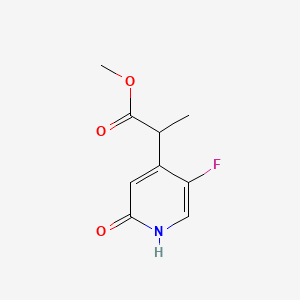
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a propanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using diazonium salts . The reaction conditions often include the use of acetic anhydride and a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Another fluorinated compound with similar structural features.
5-Fluoro-1-methyl-2-oxo-3-(2-oxochroman-4-yl)indolin-3-yl acetate: A compound with a fluorine atom and a pyridine ring.
Uniqueness
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is unique due to its specific combination of a fluorine atom, a pyridine ring, and a propanoate ester group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10FNO3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
methyl 2-(5-fluoro-2-oxo-1H-pyridin-4-yl)propanoate |
InChI |
InChI=1S/C9H10FNO3/c1-5(9(13)14-2)6-3-8(12)11-4-7(6)10/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
BPTOZSXLWMVZFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=O)NC=C1F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


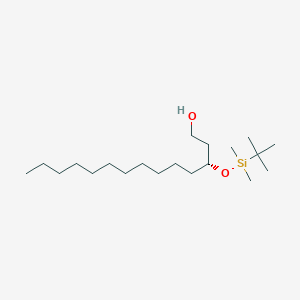
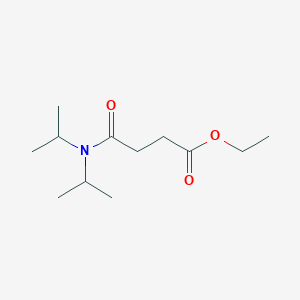


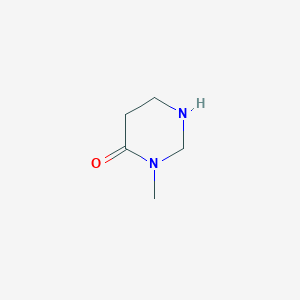
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
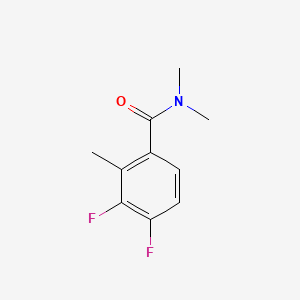
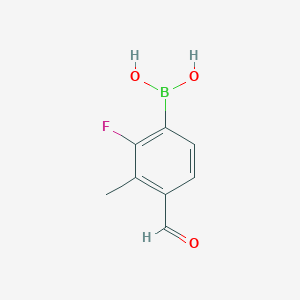
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
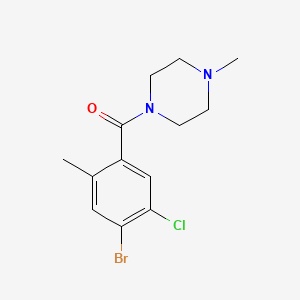
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
